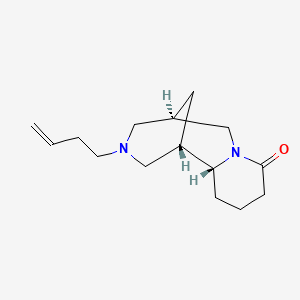
Tetrahydrorhombifoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydrorhombifoline is a quinolizidine alkaloid found in the aerial parts of the plant Genista vuralii A. Duran & H. Dural (Fabaceae). This compound is known for its antibacterial and antifungal properties . It has a molecular formula of C15H24N2O and a molecular weight of 248.36 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrahydrorhombifoline involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of quinolizidine derivatives, which undergo cyclization reactions to form the desired compound. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the proper formation of the compound .
Industrial Production Methods: Industrial production of this compound is not widely documented, but it is likely to involve similar synthetic routes as those used in laboratory settings. The process would involve scaling up the reaction conditions and optimizing them for higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: Tetrahydrorhombifoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the molecule that can interact with different reagents .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizidine derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs .
Scientific Research Applications
Tetrahydrorhombifoline has several scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of quinolizidine alkaloids and their derivatives.
Biology: The compound’s antibacterial and antifungal properties make it a subject of interest in microbiological studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new antimicrobial agents.
Industry: this compound is used in the synthesis of other bioactive compounds and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of Tetrahydrorhombifoline involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. This results in the antibacterial and antifungal effects observed. The molecular targets include membrane proteins and enzymes critical for cell survival .
Comparison with Similar Compounds
Sparteine: Another quinolizidine alkaloid with antiarrhythmic properties.
Lupanine: Known for its potential therapeutic applications.
Angustifoline: Shares structural similarities but differs in its biological activity.
Albine: A tricyclic molecule with distinct functional groups.
Uniqueness: Tetrahydrorhombifoline is unique due to its specific structural configuration and the presence of a butenyl side chain, which contributes to its distinct biological activities. Its combination of antibacterial and antifungal properties sets it apart from other quinolizidine alkaloids .
Properties
CAS No. |
3382-84-1 |
|---|---|
Molecular Formula |
C15H24N2O |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
(1S,2R,9R)-11-but-3-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one |
InChI |
InChI=1S/C15H24N2O/c1-2-3-7-16-9-12-8-13(11-16)14-5-4-6-15(18)17(14)10-12/h2,12-14H,1,3-11H2/t12-,13+,14-/m1/s1 |
InChI Key |
OKTIETCHYDTVGN-HZSPNIEDSA-N |
Isomeric SMILES |
C=CCCN1C[C@H]2C[C@@H](C1)[C@H]3CCCC(=O)N3C2 |
Canonical SMILES |
C=CCCN1CC2CC(C1)C3CCCC(=O)N3C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n,n'-Bis{4-[(diaminomethylidene)amino]phenyl}benzene-1,4-dicarboxamide](/img/structure/B12380046.png)
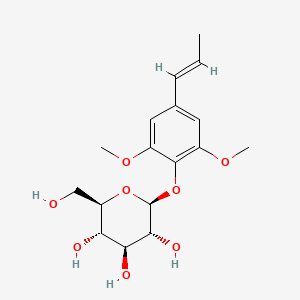
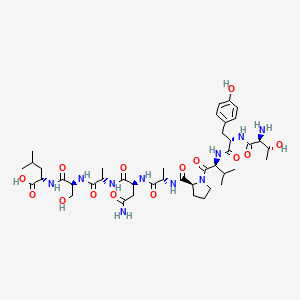
![2-methoxy-N-[4-(phenylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B12380055.png)
![N-[(5-methyl-1H-imidazol-2-yl)methyl]-4-(8,9,10,11-tetrahydro-3H-pyrazolo[4,3-a]phenanthridin-7-yl)benzamide](/img/structure/B12380067.png)
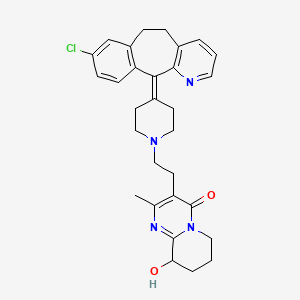
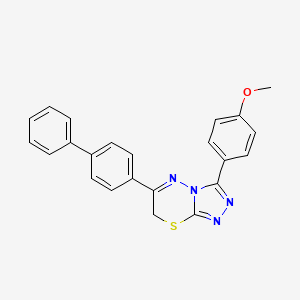
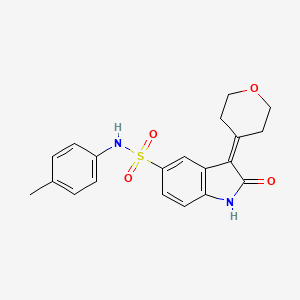


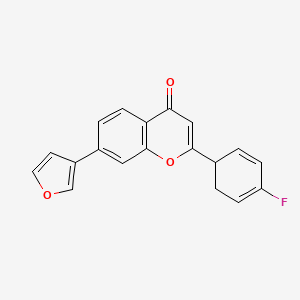
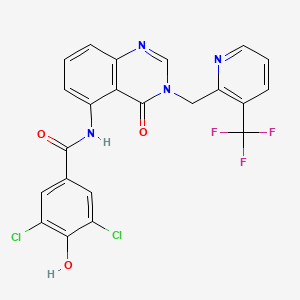
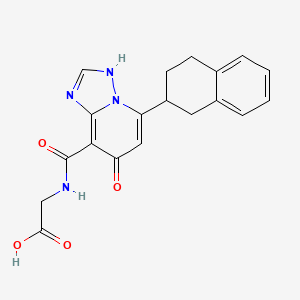
![[2-Benzyl-8-(cyclohexylmethyl)-2,8-diazaspiro[4.5]decan-4-yl]methanol](/img/structure/B12380108.png)
